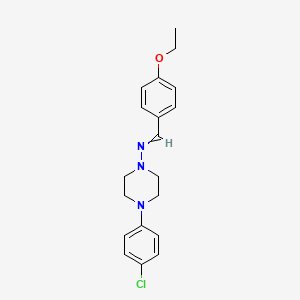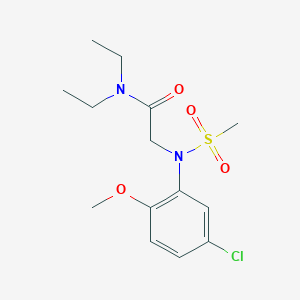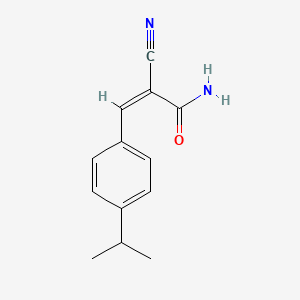![molecular formula C16H18Cl2N2O B5541780 2-(2,4-dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5541780.png)
2-(2,4-dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to a class of chemicals known for their unique cyclic structures and potential for various chemical reactions and applications. Although specific studies directly on this compound are limited, research on similar compounds provides insight into its synthesis, structure, and properties.
Synthesis Analysis
The synthesis of structurally similar compounds involves complex reactions under specific conditions. For instance, Fernández et al. (1991) describe the synthesis of 1,3-dimethyl-1,3-diazoniatricyclo[3.3.1.13–7]decan-6-ol and its derivatives, highlighting the methods used for creating such complex cyclic structures (Fernández et al., 1991).
Molecular Structure Analysis
The molecular structure is characterized by X-ray diffraction and NMR spectroscopy, revealing the adamantane-like cage system and stereochemical effects. The detailed structural analysis by Fernández et al. (1991) on similar compounds shows nearly perfect chair conformations in the adamantane cage system, deduced from 1H and 13C NMR data (Fernández et al., 1991).
Chemical Reactions and Properties
Compounds within this chemical family undergo various chemical reactions, including halogenation, acylation, and nucleophilic substitution. For example, Jager and Otterbein (1980) discuss the synthesis involving p-chlorophenylhydrazine, indicating the types of chemical transformations possible for these compounds (Jager & Otterbein, 1980).
Scientific Research Applications
Environmental Science and Toxicology
Research on compounds with dichlorophenyl groups often focuses on their environmental impact and toxicological effects. For instance, studies on dichlorophenoxyacetic acid (2,4-D), a selective herbicide, highlight the importance of understanding the toxicological profile of such compounds, their environmental behavior, and their potential health implications upon exposure. The case report by Hiran and Kumar (2017) emphasizes the need for accurate diagnosis and treatment following exposure to 2,4-D, highlighting the substance's high mortality risk and complex clinical presentation, which can mimic poisoning from various other compounds (Hiran & Kumar, 2017).
Material Science
In material science, research into flame retardants such as polybrominated diphenyl ethers (PBDEs) and their occupational exposure reveals the complexities of managing risks associated with these compounds. For example, Sjödin et al. (1999) and Thuresson et al. (2005) explore the exposure levels of PBDEs in various work environments, indicating significant occupational exposure and the bioavailability of these compounds, which can lead to various health risks. This research underscores the importance of understanding the environmental persistence and human exposure risks of synthetic compounds, including those with dichlorophenyl groups (Sjödin et al., 1999), (Thuresson et al., 2005).
properties
IUPAC Name |
2-(2,4-dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2O/c1-15-6-19-8-16(2,14(15)21)9-20(7-15)13(19)11-4-3-10(17)5-12(11)18/h3-5,13H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEZRWGCKZUPEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CC(C1=O)(CN(C2)C3C4=C(C=C(C=C4)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S*,5R*)-3-[2-chloro-5-(trifluoromethyl)benzoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541705.png)

![N-(3-chloro-2-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541719.png)
![6-bromo-N-propyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5541731.png)
![2-methyl-3-[(2-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5541746.png)
![methyl 4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B5541753.png)
![N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B5541760.png)
![4-({4-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5541766.png)


![2-[(5-chloro-2-nitrophenyl)thio]-1H-benzimidazole](/img/structure/B5541789.png)

